molecular formula C10H10N2 B1395768 1-(Pyridin-4-YL)cyclobutanecarbonitrile CAS No. 485828-63-5

1-(Pyridin-4-YL)cyclobutanecarbonitrile

Cat. No. B1395768
CAS RN: 485828-63-5
M. Wt: 158.2 g/mol
InChI Key: TUGSUTQEUUQUKL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)cyclobutanecarbonitrile is a research chemical with the CAS number 485828-63-5 . It has a molecular weight of 158.2 and a molecular formula of C10H10N2 . The IUPAC name for this compound is 1-pyridin-4-ylcyclobutane-1-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-(Pyridin-4-YL)cyclobutanecarbonitrile is 1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2 . This compound has a complexity of 203 and a topological polar surface area of 36.7Ų . It has a rotatable bond count of 1 and does not have any stereocenters .


Physical And Chemical Properties Analysis

1-(Pyridin-4-YL)cyclobutanecarbonitrile is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Photoreactivity Studies

The photoreactivity of compounds like 1-(Pyridin-4-YL)cyclobutanecarbonitrile has been a subject of interest. Research demonstrates that upon irradiation, certain derivatives exhibit unique behaviors like the formation of cis-cisoid-fused cyclobutanes under specific conditions (Cermola et al., 2009). This phenomenon is crucial for understanding light-induced chemical transformations in such compounds.

Synthesis and Structural Studies

Studies on the synthesis of complex molecular structures using derivatives of 1-(Pyridin-4-YL)cyclobutanecarbonitrile have been conducted. For instance, novel indolyl-tethered spiro[cyclobutane-1,1'-indenes] have been synthesized, showing significant chemo- and regioselectivity (Xu et al., 2021). Such research aids in the development of new synthetic methods and the understanding of complex chemical reactions.

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant properties of pyridine and fused pyridine derivatives, starting from related compounds, have been explored. These derivatives displayed moderate to significant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).

Coordination Polymers and Luminescence Sensing

Research into transition metal-cyanopyridine polymers, which involve derivatives of 1-(Pyridin-4-YL)cyclobutanecarbonitrile, has led to the creation of structures with unique photoluminescent properties. These properties are of interest for applications in sensing and materials science (Chen et al., 2011).

Molecular Docking Studies for Drug Development

Molecular docking studies of novel compounds, including derivatives of 1-(Pyridin-4-YL)cyclobutanecarbonitrile, have been conducted to evaluate their potential as inhibitors for proteins like GlcN-6-P synthase. This research is vital for drug discovery and the development of new therapeutic agents (Flefel et al., 2018).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

1-pyridin-4-ylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGSUTQEUUQUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-YL)cyclobutanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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